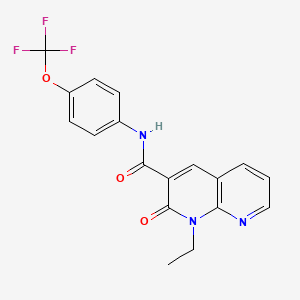

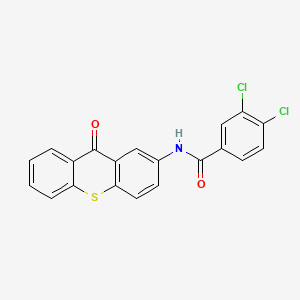

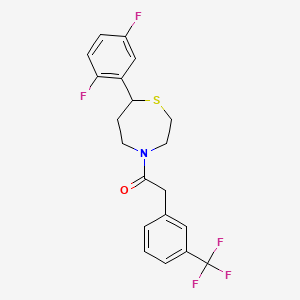

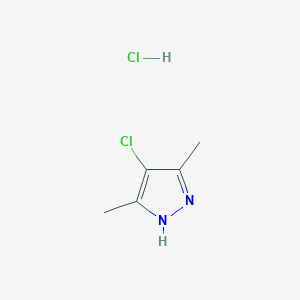

1-ethyl-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is mentioned in a patent application titled “METHODS FOR TREATING CANCER WITH RORGAMMA INHIBITORS” by THE REGENTS OF THE UNIVERSITY OF CALIFORNIA . The patent application discusses compositions, methods, and kits comprising one or more RORγ inhibitors, which are useful for treating various types of cancer, including prostate cancer, lung cancer, breast cancer, liver cancer, ovarian cancer, endometrial cancer, bladder cancer, colon cancer, lymphoma, and glioma .

科学的研究の応用

Antibacterial Activity

The compound 1-ethyl-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is part of a broader class of compounds known for their antibacterial properties. Research into similar naphthyridine derivatives has shown promising antibacterial activity against various bacterial strains. For instance, derivatives such as 1-ethyl- and 1-vinyl-7-(3-amino-1-pyrrolidinyl)-6-fluoro- 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids have demonstrated significant in vitro and in vivo antibacterial effectiveness, surpassing that of known antibiotics like enoxacin (Egawa et al., 1984). These studies suggest a potential for the targeted compound in antibacterial applications, given the structural similarities and the activity trends observed in the class.

Chemical Synthesis and Modification

The synthesis of naphthyridine derivatives, including those structurally related to this compound, has been a subject of significant interest due to their pharmacological potentials. An efficient synthesis process for 1-ethyl-6-fluoro-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, a compound with close resemblance, has been developed, showcasing the feasibility of large-scale production for such molecules (Sanchez & Rogowski, 1987). This synthesis pathway may offer insights into the production of the compound , highlighting the chemical versatility and the potential for structural modifications to enhance its biological activity.

Structural and Spectral Characterization

Research on naphthyridine derivatives extends to their structural and spectral characterization, providing essential insights into their chemical behavior and interaction mechanisms. Studies like those on ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxylate have contributed to understanding the molecular structure, crystallization patterns, and hydrogen bonding configurations, which are crucial for elucidating the activity and stability of these compounds (Dong & Quan, 2000). Such detailed characterizations are pivotal for advancing the application of the specific compound in scientific research, particularly in developing targeted antibacterial agents.

Photoluminescence Properties

The exploration of photoluminescence properties in naphthyridine derivatives opens up potential applications in material science and bioimaging. Coordination polymers based on similar compounds have shown significant photoluminescence, suggesting their utility in developing novel optical materials and sensors (Yu et al., 2006). The intrinsic luminescent properties of these molecules could be harnessed for bioimaging applications, providing a non-invasive means to track and study biological processes in real-time.

作用機序

特性

IUPAC Name |

1-ethyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O3/c1-2-24-15-11(4-3-9-22-15)10-14(17(24)26)16(25)23-12-5-7-13(8-6-12)27-18(19,20)21/h3-10H,2H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENCWRGBENVQDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

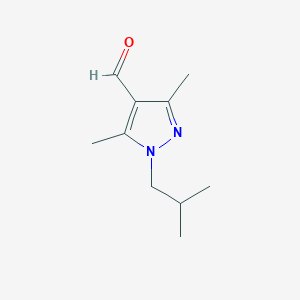

![6-Bromospiro[chromane-2,1'-cyclobutan]-4-ol](/img/structure/B2462106.png)

![N-(3-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2462107.png)